molecular formula C19H15N3O2S2 B5388451 (NE)-N-(3-phenyl-4H-1lambda4,2,4-benzothiadiazin-1-ylidene)benzenesulfonamide

(NE)-N-(3-phenyl-4H-1lambda4,2,4-benzothiadiazin-1-ylidene)benzenesulfonamide

Cat. No.: B5388451
M. Wt: 381.5 g/mol
InChI Key: RIDKTEDJRPEZTE-UHFFFAOYSA-N
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Description

(NE)-N-(3-phenyl-4H-1lambda4,2,4-benzothiadiazin-1-ylidene)benzenesulfonamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(3-phenyl-4H-1lambda4,2,4-benzothiadiazin-1-ylidene)benzenesulfonamide typically involves the condensation of a benzothiadiazine derivative with a sulfonamide. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-(3-phenyl-4H-1lambda4,2,4-benzothiadiazin-1-ylidene)benzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(NE)-N-(3-phenyl-4H-1lambda4,2,4-benzothiadiazin-1-ylidene)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (NE)-N-(3-phenyl-4H-1lambda4,2,4-benzothiadiazin-1-ylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using biochemical and molecular biology techniques.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazine derivatives and sulfonamides, such as:

    Chlorothiazide: A diuretic used in the treatment of hypertension.

    Sulfamethoxazole: An antibiotic used to treat bacterial infections.

Uniqueness

(NE)-N-(3-phenyl-4H-1lambda4,2,4-benzothiadiazin-1-ylidene)benzenesulfonamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity

Properties

IUPAC Name

(NE)-N-(3-phenyl-4H-1λ4,2,4-benzothiadiazin-1-ylidene)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c23-26(24,16-11-5-2-6-12-16)22-25-18-14-8-7-13-17(18)20-19(21-25)15-9-3-1-4-10-15/h1-14H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDKTEDJRPEZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NS(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/S(=N/S(=O)(=O)C3=CC=CC=C3)/C4=CC=CC=C4N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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